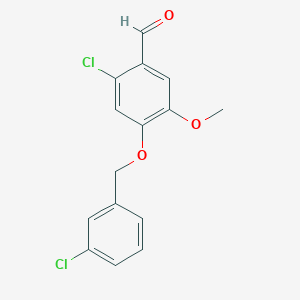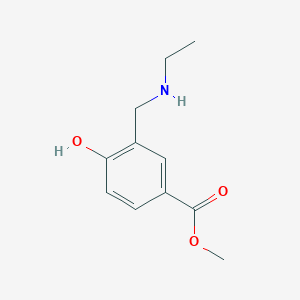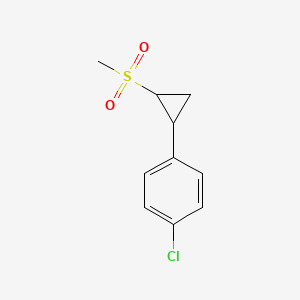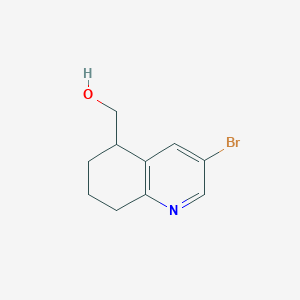
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is a chemical compound with the molecular formula C10H12BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol typically involves the bromination of tetrahydroquinoline derivatives followed by a reduction process. One common method includes the bromination of 5,6,7,8-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The resulting bromo derivative is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: The major products are quinolinone derivatives.
Reduction: The major product is 5,6,7,8-tetrahydroquinolin-5-ylmethanol.
Substitution: The major products are substituted quinoline derivatives.
Scientific Research Applications
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5,6,7,8-tetrahydroquinolin-8-yl)methanol
- 3-bromo-5,6,7,8-tetrahydroquinolin-5-one
- 3-bromo-5,6,7,8-tetrahydroquinolin-8-ol
Uniqueness
(3-Bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(3-bromo-5,6,7,8-tetrahydroquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-9-7(6-13)2-1-3-10(9)12-5-8/h4-5,7,13H,1-3,6H2 |
InChI Key |
IQDSKDSSZSVHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC(=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


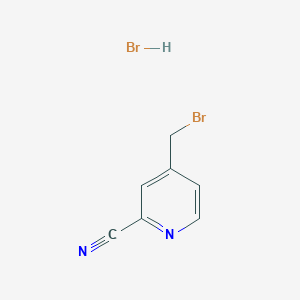
![Methylimidazo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13004430.png)

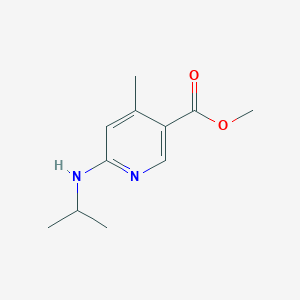
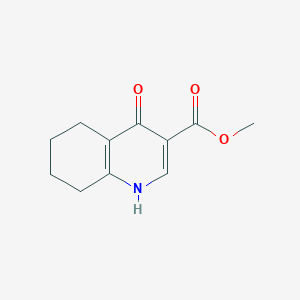

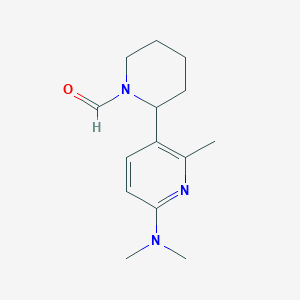
![6-(3-Bromopropyl)-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13004454.png)
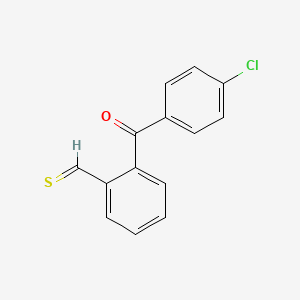
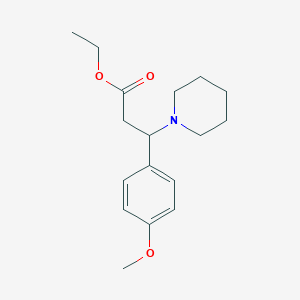
![6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13004482.png)
